N-(3-fluorophenyl)-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3-FLUOROPHENYL)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a fluorophenyl group, a phenyl group, a toluidinomethyl group, and a triazolylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(3-FLUOROPHENYL)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-(AMINOMETHYL)-PHENYL)-5-(4-PHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE: Similar in structure but contains an isoxazole ring instead of a triazole ring.
N-(4-(6,7-DIMETHOXYQUINOLIN-4-YLOXY)PHENYL)-N’-(4-FLUOROPHENYL)CYCLOPROPANE-1,1-DICARBOXAMIDE: Contains a quinoline moiety and a cyclopropane ring, differing in its core structure.
Uniqueness
N-(3-FLUOROPHENYL)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C24H22FN5OS |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22FN5OS/c1-17-10-12-19(13-11-17)26-15-22-28-29-24(30(22)21-8-3-2-4-9-21)32-16-23(31)27-20-7-5-6-18(25)14-20/h2-14,26H,15-16H2,1H3,(H,27,31) |
InChI Key |
IVUCQRWBIZMFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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